molecular formula C5H5F3N2O B6266818 [1-(trifluoromethyl)-1H-pyrazol-3-yl]methanol CAS No. 2090733-50-7

[1-(trifluoromethyl)-1H-pyrazol-3-yl]methanol

Cat. No.: B6266818
CAS No.: 2090733-50-7
M. Wt: 166.1
InChI Key:
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Description

[1-(trifluoromethyl)-1H-pyrazol-3-yl]methanol is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, with a methanol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(trifluoromethyl)-1H-pyrazol-3-yl]methanol typically involves the reaction of a trifluoromethylated pyrazole derivative with formaldehyde or a formaldehyde equivalent under basic conditions. One common method includes the use of trifluoromethylated pyrazole and formaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of ethers or esters. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products:

    Oxidation: Trifluoromethylated pyrazole aldehydes or carboxylic acids.

    Reduction: Various alcohol derivatives.

    Substitution: Ethers or esters of this compound.

Scientific Research Applications

[1-(trifluoromethyl)-1H-pyrazol-3-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: Utilized in the production of agrochemicals and materials with specific properties imparted by the trifluoromethyl group.

Mechanism of Action

The mechanism of action of [1-(trifluoromethyl)-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets, depending on its application. In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate enzyme activity, receptor binding, or other cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
  • 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
  • 1-(trifluoromethyl)-1H-pyrazol-4-ylmethanol

Uniqueness: [1-(trifluoromethyl)-1H-pyrazol-3-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable intermediate in the synthesis of various fluorinated compounds. Additionally, its methanol group provides a versatile site for further chemical modifications, expanding its utility in different applications.

Properties

CAS No.

2090733-50-7

Molecular Formula

C5H5F3N2O

Molecular Weight

166.1

Purity

95

Origin of Product

United States

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